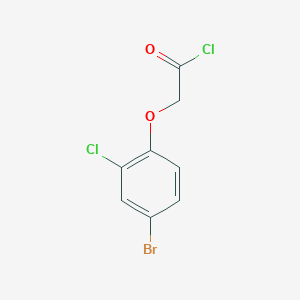

(4-Bromo-2-chlorophenoxy)acetyl chloride

Übersicht

Beschreibung

(4-Bromo-2-chlorophenoxy)acetyl chloride is a chemical compound with the molecular formula C8H5BrCl2O2 and a molecular weight of 283.94 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of (4-Bromo-2-chlorophenoxy)acetyl chloride typically involves the reaction of (4-Bromo-2-chlorophenoxy)acetic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

(4-Bromo-2-chlorophenoxy)acetic acid+SOCl2→(4-Bromo-2-chlorophenoxy)acetyl chloride+SO2+HCl

This method is widely used in laboratories and industrial settings due to its efficiency and high yield.

Analyse Chemischer Reaktionen

(4-Bromo-2-chlorophenoxy)acetyl chloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Intermediates:

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. For instance, it is involved in the production of compounds that exhibit antibacterial and antifungal properties. Its derivatives have been tested for efficacy against resistant strains of bacteria, showcasing potential in antibiotic development.

Case Study:

A notable study demonstrated the synthesis of novel derivatives of (4-Bromo-2-chlorophenoxy)acetyl chloride that exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The derivatives were synthesized through nucleophilic substitution reactions, leading to compounds with enhanced bioactivity compared to their precursors .

Agrochemical Applications

Insecticides and Acaricides:

The compound is recognized for its role as an intermediate in the development of insecticides and acaricides. It has been used to synthesize phosphoric acid esters that are effective against agricultural pests.

Data Table: Agrochemical Efficacy

| Compound Name | Active Ingredient | Target Pest | Efficacy (%) |

|---|---|---|---|

| Compound A | O-ethyl-S-n-propyl-O-(4-bromo-2-chlorophenyl)-thiophosphate | Various insects | 85 |

| Compound B | O,O-dimethyl-O-(4-bromo-2,5-dichlorophenyl)-thiophosphate | Mites | 90 |

These compounds demonstrate high efficacy rates, making this compound a valuable precursor in agrochemical formulations .

Biochemical Research

Proteomics Research:

In biochemical applications, this compound is employed as a reagent in proteomics studies. It aids in the modification of proteins, facilitating the study of protein interactions and functions.

Case Study:

Research conducted on protein labeling using this compound showed promising results in enhancing the detection sensitivity of target proteins in complex biological samples. The compound's ability to selectively modify amino acids has been leveraged to improve mass spectrometry outcomes .

Wirkmechanismus

The mechanism of action of (4-Bromo-2-chlorophenoxy)acetyl chloride involves its reactivity with nucleophiles. The compound’s acyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules .

Vergleich Mit ähnlichen Verbindungen

(4-Bromo-2-chlorophenoxy)acetyl chloride can be compared with similar compounds such as:

(4-Chlorophenoxy)acetyl chloride: Lacks the bromine substituent, resulting in different reactivity and applications.

(4-Bromo-2-fluorophenoxy)acetyl chloride: Contains a fluorine substituent instead of chlorine, leading to variations in chemical behavior and uses.

(4-Bromo-2-methylphenoxy)acetyl chloride: The presence of a methyl group instead of chlorine affects its reactivity and applications.

These comparisons highlight the unique properties and applications of this compound in various fields.

Biologische Aktivität

(4-Bromo-2-chlorophenoxy)acetyl chloride is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological mechanisms, applications, and relevant research findings, providing a comprehensive overview of its significance in various scientific fields.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₅BrCl₂O₂, with a molecular weight of approximately 283.94 g/mol. The compound features a phenoxy group substituted with bromine and chlorine atoms at the 4 and 2 positions, respectively, along with an acetyl chloride functional group. This unique structure enhances its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and acylation processes.

The biological activity of this compound is primarily attributed to its reactivity as an acylating agent. The acetyl chloride group can react with nucleophiles in biological systems, leading to the formation of stable amide bonds with proteins and other biomolecules. This property enables the compound to act as a cross-linking agent, facilitating studies on protein-protein interactions and identifying protein complexes within cells.

Key Reactions:

- Nucleophilic Substitution : Reacts with amines, alcohols, and thiols to form amides and esters.

- Hydrolysis : Hydrolyzes in water to yield (4-Bromo-2-chlorophenoxy)acetic acid.

- Reduction : Can be reduced to (4-Bromo-2-chlorophenoxy)ethanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Halogenated phenols are known for their effectiveness against various bacterial strains due to their ability to disrupt cellular membranes and inhibit enzymatic functions.

Anticancer Potential

Studies have explored the potential of halogenated compounds in cancer therapeutics. For instance, derivatives of chlorophenoxy compounds have shown promise as selective inhibitors in prostate cancer models . The structural modifications involving halogens may enhance the bioactivity of these compounds by improving their interaction with specific biological targets .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (4-Chlorophenoxy)acetyl chloride | C₈H₇ClO | Lacks bromine; different reactivity |

| (4-Bromo-2-fluorophenoxy)acetyl chloride | C₈H₇BrF | Fluorine substituent alters chemical behavior |

| (4-Bromo-2-methylphenoxy)acetyl chloride | C₉H₉BrO | Methyl group affects reactivity |

This table highlights how variations in substituents can influence the chemical behavior and potential applications of these compounds.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that certain halogenated benzylamines exhibited potent inhibitory effects against prostate cancer cell lines, suggesting that structural modifications can significantly impact biological activity .

- Protein Interaction Studies : The ability of this compound to form covalent bonds with proteins has been utilized in affinity labeling experiments, aiding in the identification of protein complexes within cellular environments.

- Toxicological Assessments : Investigations into related chlorophenoxy herbicides have indicated potential toxic effects on DNA stability and enzyme activity, emphasizing the need for careful evaluation of similar compounds like this compound in environmental contexts .

Eigenschaften

IUPAC Name |

2-(4-bromo-2-chlorophenoxy)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2O2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQRZZUQKPZRPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)OCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.